molecular formula C8H3ClF4O2 B2699461 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid CAS No. 381229-48-7

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

Cat. No. B2699461
M. Wt: 242.55
InChI Key: UYEXBYNDDVJLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is a derivative of benzoic acid featuring a chloride, a fluoride, and a trifluoromethyl at the 3-, 4-, and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is represented by the formula C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-5-2-3 (7 (14)15)1-4 (6 (5)10)8 (11,12)13/h1-2H, (H,14,15) and the InChI key is UYEXBYNDDVJLHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid include a molecular weight of 242.56 , and a physical form of white to yellow solid . The melting point is 104-108 °C .

Scientific Research Applications

“3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid” is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Trifluoromethyl group-containing compounds, like the one you mentioned, have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

In the agrochemical industry, trifluoromethylpyridines, which can be synthesized from compounds like “3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

  • Synthesis of Trifluoromethylpyridines

    • Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Trifluoromethyl group-containing drugs have been approved by the US Food and Drug Administration (FDA) . They make up more than 50 percent of the best-selling drug molecules approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
  • Benign Prostatic Hyperplasia Treatment

    • A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
  • Synthesis of Dibenzoate Esters Type Anticancer Drugs

    • 3,4,5-Trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs .
  • Influenza A Virus Fusion Inhibitor

    • A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid .
  • Synthesis of 1,3,4-Oxadiazole Derivatives

    • “2-(Trifluoromethyl)benzoic acid” was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .
  • Investigation of Ligand Binding with Chaperones

    • It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
  • Nucleophilic Substitution and Friedel-Craft Acylation

    • The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
  • Influenza A Virus Fusion Inhibitor

    • A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid .

Safety And Hazards

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .

properties

IUPAC Name

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXBYNDDVJLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

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